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Executive Summary
The CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators

and histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression.

Their bromodomains, which recognize and bind to acetylated lysine residues on histones and

other proteins, are essential for their recruitment to chromatin and subsequent transcriptional

activation.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, most

notably in cancer, including acute myeloid leukemia (AML).[2][3] This has positioned the

CBP/p300 bromodomains as promising therapeutic targets. UMB298 is a potent and selective

small-molecule inhibitor designed to target these bromodomains, offering a valuable tool for

both basic research and potential therapeutic development.[3] This document provides a

comprehensive technical overview of UMB298, including its quantitative biochemical and

cellular activity, the underlying mechanism of action, and detailed experimental protocols for its

characterization.

Introduction to CBP/p300 Bromodomains
CBP and p300 are large, multi-domain proteins that act as central hubs for integrating

numerous signaling pathways to control gene transcription. They are classified as lysine

acetyltransferases (KATs), specifically KAT3A and KAT3B. Their function is multifaceted:
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Histone Acetylation: As HATs, they "write" epigenetic marks by transferring acetyl groups to

lysine residues on histone tails. This acetylation neutralizes the positive charge of histones,

relaxing chromatin structure and making DNA more accessible for transcription.

Co-activator Scaffolding: They recruit other components of the transcriptional machinery,

including RNA polymerase II, to gene promoters and enhancers.

Non-Histone Protein Acetylation: They acetylate a wide array of non-histone proteins,

modulating their activity, stability, and localization.

The bromodomain within CBP/p300 is a conserved structural motif of about 110 amino acids

that functions as an epigenetic "reader." It specifically recognizes and binds to acetylated lysine

(KAc) residues, thereby anchoring the entire CBP/p300 complex to active chromatin regions.

This reader function is critical for sustaining the expression of specific genes that maintain

cellular identity and drive proliferation in certain cancers. Inhibition of the bromodomain disrupts

this interaction, preventing CBP/p300 from localizing to chromatin, which in turn leads to the

downregulation of target gene expression.

UMB298: A Potent and Selective Inhibitor
UMB298 was developed as a potent and highly selective inhibitor of the CBP/p300

bromodomains. Its selectivity is a key feature, particularly its ability to distinguish between the

bromodomains of CBP/p300 and those of the Bromodomain and Extra-Terminal (BET) family,

such as BRD4. This selectivity is crucial for minimizing off-target effects and for precisely

dissecting the biological functions of CBP/p300.

Quantitative Data Presentation
The inhibitory activity of UMB298 has been quantified through various biochemical and cellular

assays. The data highlights its potency against CBP and its selectivity over other

bromodomains like BRD4.

Table 1: Biochemical Inhibitory Activity of UMB298
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Target Bromodomain IC50 (nM)
Selectivity (BRD4 IC50 /
CBP IC50)

CBP 72 ~72-fold

BRD4 5193 N/A

IC50 (Half-maximal inhibitory

concentration) is a measure of

the potency of a substance in

inhibiting a specific

biochemical function.

Table 2: Cellular Activity of UMB298 in AML Cell Lines
Cell Line Assay Type Effect

Concentration
Range

MOLM-13 Cell Growth
Inhibition of cell

growth
0.01 - 10 µM

MOLM-13 Western Blot
Reduction of H3K27ac

levels
1 - 10 µM

MOLM-13 Western Blot
Depletion of MYC

protein
1 - 10 µM

MOLM-13 is a human

acute myeloid

leukemia cell line

commonly used in

preclinical cancer

research.

Mechanism of Action and Signaling Pathways
UMB298 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the

CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin at

enhancers and promoters of key target genes. A critical downstream target of CBP/p300 in

many cancers, including AML, is the proto-oncogene MYC. By inhibiting CBP/p300, UMB298
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leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active

enhancers, and subsequently suppresses the transcription of MYC, resulting in decreased cell

proliferation and growth.
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Caption: Mechanism of UMB298 Action.
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Experimental Protocols
The characterization of a bromodomain inhibitor like UMB298 involves a tiered approach,

starting with biochemical assays to determine potency and selectivity, followed by cellular

assays to assess on-target effects and phenotypic outcomes.
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Caption: Experimental Workflow for Inhibitor Characterization.

Biochemical Assay for IC50 Determination (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for

measuring protein-ligand interactions in a high-throughput format.

Objective: To determine the IC50 of UMB298 against the CBP bromodomain.

Principle: The assay measures the interaction between a GST-tagged CBP bromodomain and

a biotinylated histone peptide containing an acetyl-lysine residue. A Europium-labeled anti-GST

antibody (donor) and Streptavidin-labeled acceptor fluorophore are used. When the

bromodomain and peptide interact, the donor and acceptor are brought into close proximity,

allowing for energy transfer and a high FRET signal. An inhibitor disrupts this interaction,

leading to a decrease in the signal.

Materials:

Recombinant GST-tagged CBP bromodomain

Biotinylated, acetylated histone H4 peptide

Europium-labeled anti-GST antibody

Streptavidin-d2 (acceptor)

Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

UMB298 (serial dilutions)

384-well assay plates

Protocol:

Prepare a master mix of GST-CBP bromodomain and the biotinylated histone peptide in

assay buffer.

Dispense the master mix into the wells of a 384-well plate.
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Add serial dilutions of UMB298 (or DMSO as a vehicle control) to the wells.

Incubate the plate at room temperature for 30-60 minutes to allow binding to reach

equilibrium.

Prepare a detection mix containing the Europium-labeled anti-GST antibody and

Streptavidin-d2 in assay buffer.

Add the detection mix to all wells.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to

determine the IC50 value using non-linear regression.

Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability and proliferation.

Objective: To measure the effect of UMB298 on the viability of MOLM-13 cells.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce

the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide),

into an insoluble purple formazan product. The amount of formazan produced is proportional to

the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

MOLM-13 cells

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

UMB298
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MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

96-well cell culture plates

Protocol:

Seed MOLM-13 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL

of culture medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Treat the cells with a range of UMB298 concentrations (e.g., 0.01 to 10 µM) and include a

vehicle control (DMSO).

Incubate for the desired treatment period (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing

formazan crystals to form.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot

the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Effects (Western
Blot)
Western blotting is used to detect specific proteins in a sample and assess changes in their

expression levels.

Objective: To determine if UMB298 treatment reduces levels of H3K27ac and MYC protein in

MOLM-13 cells.

Materials:
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MOLM-13 cells treated with UMB298 (e.g., 1-10 µM for 2-24 hours)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels, running buffer, and transfer apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K27ac, anti-MYC, anti-Total Histone H3 (loading control), anti-β-

actin (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Protocol:

Cell Lysis: After treatment, harvest MOLM-13 cells, wash with cold PBS, and lyse with ice-

cold lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel

and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween

20).

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washes, apply the ECL substrate and capture the chemiluminescent

signal using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of H3K27ac and MYC to

their respective loading controls to determine the relative change in protein expression.

Therapeutic Potential
The selective inhibition of the CBP/p300 bromodomains by UMB298 presents a promising

therapeutic strategy for cancers dependent on CBP/p300 activity. Its demonstrated ability to

downregulate MYC expression and inhibit the growth of AML cells highlights its potential in

hematological malignancies. Further research may explore its efficacy in other cancers where

CBP/p300 are implicated, as well as in non-oncological conditions like inflammatory and

neurodegenerative diseases. The high selectivity of UMB298 over BET bromodomains makes

it a superior chemical probe to investigate the specific biological roles of CBP/p300.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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